molecular formula C22H23N5O B2799083 2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile CAS No. 1396854-26-4

2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B2799083
CAS No.: 1396854-26-4
M. Wt: 373.46
InChI Key: ZOYRJNQMAVTIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-triazolone core, a privileged scaffold known for its diverse biological activities, coupled with a piperidine moiety that can enhance solubility and bioavailability. Compounds containing the 1,2,4-triazole ring system have been extensively investigated and found application in various therapeutic areas . As a building block, this compound serves as a key intermediate for researchers working across multiple domains. Its complex structure makes it a valuable candidate for the synthesis of more specialized molecules. Potential research applications include serving as a precursor in the development of enzyme inhibitors, where the triazolone moiety can act as a pharmacophore. Furthermore, its structural elements suggest potential for use in creating novel chemical entities for high-throughput screening libraries. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-25-22(28)27(20-9-3-2-4-10-20)21(24-25)17-11-13-26(14-12-17)16-19-8-6-5-7-18(19)15-23/h2-10,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYRJNQMAVTIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=CC=C3C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Substituent Variations in Triazole-Based Analogs

Compound Name Triazole Substituents Aromatic Substituents Key Functional Groups Reference
Target Compound 1-Me, 4-Ph, 5-oxo Piperidine-benzonitrile Benzonitrile, Piperidine -
4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile 3-Me, 5-thioxo Benzonitrile-imine Thioxo, Imine
4-[1-({5-[3-(substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl] benzonitrile Varied (e.g., Cl, Me, OMe) Benzimidazole-benzonitrile Benzonitrile, Benzimidazole
4-{3-[4-(2-oxo-2H-pyridin-1-yl)benzyl]-3H-imidazol-4-ylmethyl}benzonitrile Imidazole core Pyridinone-benzonitrile Benzonitrile, Imidazole

Key Observations :

  • Oxo vs. The thioxo derivative in exhibited a crystal structure with an R factor of 0.043, indicating high precision in structural determination .
  • Heterocycle Variations : Compounds with benzimidazole () or imidazole () cores instead of triazole show distinct electronic profiles. Benzimidazole derivatives often exhibit enhanced aromatic stacking, which could influence binding affinity in biological systems .

Key Observations :

  • The target compound’s synthesis likely involves piperidine functionalization and triazole cyclization, analogous to methods in .
  • Yields for triazole derivatives range from 68% to 85%, depending on substituent complexity. The absence of steric hindrance in benzonitrile coupling may favor higher yields .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data for Selected Compounds

Compound Space Group R Factor Key Interactions Reference
Thioxo-triazole derivative () P-1 0.043 N–H···S hydrogen bonds
Benzimidazole derivative () Not reported - π-π stacking (benzene rings)
Imidazole-benzonitrile () Not reported - C≡N···H–C weak interactions

Key Observations :

  • The thioxo-triazole derivative forms robust N–H···S hydrogen bonds, whereas the target compound’s 5-oxo group may favor N–H···O interactions, influencing solubility and crystal packing.
  • Benzonitrile’s cyano group participates in dipole-dipole interactions, enhancing thermal stability across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.